3-Dehydrosphinganine

説明

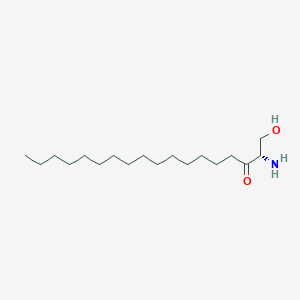

Structure

2D Structure

特性

IUPAC Name |

(2S)-2-amino-1-hydroxyoctadecan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUNOSOGGAARKZ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Dehydrosphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16105-69-4 | |

| Record name | 3-Dehydrosphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 3 Dehydrosphinganine

De Novo Sphingolipid Biosynthesis Pathway Initiation

The de novo synthesis of sphingolipids commences with the condensation of L-serine and a fatty acyl-CoA, primarily palmitoyl-CoA. bioscientifica.comwikipedia.orgacs.orgnih.govnih.govoup.com This reaction yields 3-dehydrosphinganine and releases carbon dioxide and coenzyme A. wikipedia.org This initial step is considered the rate-limiting step in the entire sphingolipid biosynthetic pathway. nih.govnih.govwikipedia.orguniprot.orgoup.comahajournals.org

Serine Palmitoyltransferase (SPT) Catalysis of this compound Formation

The enzyme responsible for catalyzing the condensation of L-serine and palmitoyl-CoA to form this compound is Serine Palmitoyltransferase (SPT). bioscientifica.comnih.govdrugbank.comwikipedia.orgacs.orgmybiosource.comuniprot.orgnih.govfishersci.finih.govfishersci.seoup.comlipidmaps.orgfishersci.fiwikipedia.org SPT is a highly conserved enzyme found in various organisms, from bacteria to humans. nih.govwikipedia.org In mammals, SPT is a multisubunit enzyme. nih.govnih.govuniprot.orgnih.gov

Substrates and Primary Products of Serine Palmitoyltransferase

The primary substrates for Serine Palmitoyltransferase are L-serine and palmitoyl-CoA. nih.govdrugbank.comwikipedia.orgacs.orgmybiosource.comoup.comlipidmaps.orgwikipedia.org While palmitoyl-CoA (a C16 fatty acyl-CoA) is the most commonly used acyl-CoA substrate, SPT can also utilize other acyl-CoAs, such as myristoyl-CoA (C14) and stearoyl-CoA (C18), depending on the specific composition of the SPT complex. mybiosource.comuniprot.org

The primary products of the SPT-catalyzed reaction are this compound, carbon dioxide (CO2), and coenzyme A (CoA). wikipedia.org this compound is a 2-amino-1-hydroxyoctadecan-3-one. nih.gov

Enzymatic Mechanism and Pyridoxal (B1214274) 5′-Phosphate Dependence

Serine Palmitoyltransferase belongs to the family of pyridoxal 5′-phosphate (PLP)-dependent enzymes, specifically the alpha-oxoamine synthase family. drugbank.comwikipedia.orgacs.orgmybiosource.comnih.govfishersci.se PLP, a derivative of vitamin B6, is a crucial cofactor for SPT activity. drugbank.comwikipedia.orgacs.orgfishersci.se

The enzymatic mechanism involves the formation of a Schiff base between the amino group of L-serine and the PLP cofactor bound to a lysine (B10760008) residue in the enzyme's active site. wikipedia.orgacs.orgresearchgate.net This is followed by decarboxylation of L-serine and a condensation reaction with the activated fatty acyl-CoA substrate (e.g., palmitoyl-CoA), ultimately leading to the formation of this compound. drugbank.comwikipedia.orgacs.orgresearchgate.net The PLP cofactor plays a critical role in facilitating the decarboxylation and condensation steps. drugbank.comwikipedia.orgacs.orgresearchgate.net

Regulation of Serine Palmitoyltransferase Activity

Serine Palmitoyltransferase activity is subject to regulation at both transcriptional and post-transcriptional levels. nih.gov The composition of the SPT complex, which can include different subunits (SPTLC1, SPTLC2, SPTLC3, SPTSSA, SPTSSB), influences substrate preference and catalytic activity. nih.govmybiosource.comuniprot.orguniprot.orguniprot.org Regulatory proteins, such as ORMDL proteins (e.g., ORMDL3) and Nogo-B, have been identified as negative regulators of SPT activity. nih.govnih.govuniprot.orgahajournals.org ORMDL3, for instance, can compete with substrates for binding to the active site, thereby reducing enzyme activity. nih.govuniprot.org Mutations in SPT subunits can lead to altered substrate specificity, resulting in the production of atypical and potentially neurotoxic deoxysphingolipids. uniprot.orgwaocp.orgresearchgate.net

Subcellular Localization of Initial Biosynthetic Steps

The initial steps of de novo sphingolipid biosynthesis, including the formation of this compound, primarily occur in the endoplasmic reticulum (ER). nih.govwikipedia.orgnih.govfishersci.finih.govfishersci.selipidmaps.orgfishersci.finih.govnih.gov

Endoplasmic Reticulum Association of Serine Palmitoyltransferase

Serine Palmitoyltransferase is an enzyme associated with the endoplasmic reticulum membrane. nih.govwikipedia.orgfishersci.finih.govfishersci.selipidmaps.orgfishersci.finih.govnih.gov Studies have confirmed the localization of SPT subunits, such as SPTLC1 and SPTLC2, to the ER membrane. nih.govnih.govlife-science-alliance.org The active site of SPT is thought to face the cytosolic side of the ER membrane, allowing access to its cytosolic substrates, L-serine and acyl-CoAs. nih.govnih.gov Interestingly, some studies suggest that SPTLC2 may also localize to the outer mitochondrial membrane and can interact with ER-localized SPTLC1 at ER-mitochondria contact sites, potentially directing sphingolipid synthesis to these regions. life-science-alliance.org

Conversion of this compound to Sphinganine (B43673)

The conversion of this compound to sphinganine (also known as dihydrosphingosine) is a crucial step in the de novo sphingolipid synthesis pathway. nih.govresearchgate.net This reaction involves the reduction of the ketone group at the C3 position of this compound to a hydroxyl group, resulting in the formation of sphinganine. mdpi.com This enzymatic transformation is essential for generating the saturated sphingoid base backbone that is subsequently modified to produce a diverse array of sphingolipids. researchgate.net

Role of this compound Reductase (KDSR)

The enzyme responsible for catalyzing the reduction of this compound to sphinganine is this compound reductase, also known as 3-ketodihydrosphingosine reductase (KDSR) or follicular variant translocation protein 1 (FVT1). ebi.ac.ukontosight.aicreative-enzymes.comwikipedia.org KDSR plays a vital role in sphingolipid homeostasis, and its activity is essential for the production of downstream sphingolipids. ontosight.ai The human KDSR enzyme is encoded by the KDSR gene. creative-enzymes.comwikipedia.orggenecards.org

Reductase Activity and Cofactor Requirements (NADPH)

KDSR functions as an oxidoreductase, specifically acting on the CH-OH group of a donor molecule with NADP+ as an acceptor in the reverse reaction, or utilizing NADPH as a reducing agent in the forward reaction, which is the conversion of this compound to sphinganine. researchgate.netmdpi.comcreative-enzymes.comwikipedia.org The mechanism of action involves the reduction of the ketone group at C3 of this compound using NADPH as a cofactor. mdpi.comontosight.ai NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) is a critical reducing agent in numerous anabolic reactions, including lipid synthesis. chemeurope.comnih.gov The reaction catalyzed by KDSR can be represented as:

This compound + NADPH + H⁺ → sphinganine + NADP⁺ wikipedia.org

This highlights the requirement for NADPH to drive the reduction of this compound.

Enzyme Structure and Active Site Motifs of this compound Reductase

Proteins in the 3-ketodihydrosphingosine reductase group, including human KDSR, exhibit conserved active site tetrad and glycine-rich NAD-binding motifs characteristic of classical short-chain dehydrogenases/reductases (SDRs). ebi.ac.uk Classical SDRs typically possess a TGXXX[AG]XG cofactor binding motif and a YXXXK active site motif. ebi.ac.uk The tyrosine residue within the active site motif is a critical catalytic residue. ebi.ac.uk The putative active site residues of human KDSR are located on the cytosolic side of the endoplasmic reticulum membrane. genecards.org

Stereospecificity and Production of D-erythro-sphinganine and L-threo-dihydrosphingosine

The reduction of this compound by KDSR is stereospecific. The primary product of this reaction in the de novo synthesis pathway is D-erythro-sphinganine. researchgate.netmdpi.comsigmaaldrich.comnih.gov While the synthesis of D-erythro-sphinganine is the main outcome, the possibility of producing other stereoisomers like L-threo-dihydrosphingosine (Safingol) exists, although D-erythro is the predominant biologically relevant form in this pathway. sigmaaldrich.comabcam.comsigmaaldrich.comnih.gov

Downstream Metabolic Fates of Sphinganine

Once sphinganine is formed, it serves as a central precursor for the synthesis of more complex sphingolipids. researchgate.netmdpi.comhmdb.ca It can undergo several metabolic transformations, leading to the formation of various bioactive lipids. mdpi.comhmdb.caresearchgate.net

Acylation to Dihydroceramide (B1258172) by Ceramide Synthases

A major downstream metabolic fate of sphinganine is its acylation to form dihydroceramide. nih.govresearchgate.netmdpi.com This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.govmdpi.comresearchgate.netresearchgate.netnih.gov Ceramide synthases catalyze the formation of an amide linkage between the amino group of sphinganine and a fatty acyl-CoA of varying chain length. nih.govmdpi.comnih.gov There are six mammalian ceramide synthases (CerS1-6), each showing a preference for acyl-CoA substrates of specific chain lengths. nih.govresearchgate.netnih.gov The product of this acylation reaction is dihydroceramide, which is a precursor to ceramide in the de novo synthesis pathway. nih.govresearchgate.netmdpi.comhmdb.canih.govnih.gov

Interconnections with other Sphingolipid Metabolic Pathways

Sphingolipid metabolism is a highly interconnected network, with metabolites flowing between various pathways, including de novo synthesis, the salvage pathway, and the hydrolysis of complex sphingolipids like sphingomyelin (B164518). nih.govnih.govnih.govpreprints.org this compound, while part of the de novo route, is intrinsically linked to the broader sphingolipid landscape through the downstream metabolites derived from it, particularly ceramide. mdpi.comnih.govnih.gov

Salvage Pathway Interactions and this compound Precursors

The salvage pathway represents a crucial route for recycling sphingoid bases and ceramides (B1148491) generated from the breakdown of complex sphingolipids. nih.govmetwarebio.comnih.govpreprints.orgnih.gov While this compound is a precursor in the de novo pathway, the salvage pathway primarily involves the reutilization of sphingosine (B13886) and sphinganine. nih.govnih.govoup.com Sphingosine, often generated from the hydrolysis of ceramide by ceramidases, can be reacylated to form ceramide, thus re-entering the metabolic cycle. nih.govnih.govnih.govnih.govnih.gov Similarly, sphinganine, produced from this compound reduction, can also be acylated to form dihydroceramide within the salvage pathway context, particularly when complex sphingolipids are broken down in lysosomes and the resulting sphingoid bases are recycled. nih.govpreprints.orgoup.comresearchgate.net

The primary precursors for this compound are L-serine and palmitoyl-CoA, which condense in the reaction catalyzed by serine palmitoyltransferase. hmdb.camdpi.comnih.govnih.govreactome.orgheraldopenaccess.usresearchgate.net

Here is a table summarizing the key precursors of this compound:

| Precursor Name | Role in Biosynthesis |

| L-serine | Amino acid substrate |

| Palmitoyl-CoA | Fatty acyl-CoA substrate |

Sphingomyelin Hydrolysis Pathways and Intermediary Metabolites

Sphingomyelin (SM) is a major sphingolipid found in mammalian cell membranes. pnas.orgresearchgate.net Its hydrolysis is a significant source of ceramide, a direct downstream metabolite of the pathway initiated by this compound biosynthesis. nih.govnih.govnih.govpnas.orgmdpi.com The breakdown of sphingomyelin is catalyzed by a family of enzymes called sphingomyelinases (SMases). nih.govnih.govnih.govnih.govpnas.org These enzymes hydrolyze the phosphodiester bond of sphingomyelin, yielding ceramide and phosphocholine. nih.govpnas.org

There are different types of sphingomyelinases, classified by their optimal pH and subcellular localization, including acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase). mdpi.comnih.govpnas.orgresearchgate.net Acid sphingomyelinase is primarily located in lysosomes, while neutral sphingomyelinase isoforms are found in various cellular compartments, including the plasma membrane, Golgi, ER, and mitochondria. mdpi.comnih.gov

The ceramide produced from SM hydrolysis can then be further metabolized, entering various pathways, including conversion back to sphingomyelin, glycosylation to form glycosphingolipids, or deacylation by ceramidases to produce sphingosine. nih.govnih.govnih.govnih.govnih.gov This sphingosine can then be recycled through the salvage pathway, as mentioned previously. nih.govnih.govnih.govnih.govnih.gov

While this compound is not directly produced from sphingomyelin hydrolysis, the ceramide generated through this process is a central metabolite that links the SM hydrolysis pathway to the broader sphingolipid metabolic network, which originates with the de novo synthesis pathway involving this compound. mdpi.comnih.govnih.govnih.govnih.govmdpi.com

Here is a table illustrating the Sphingomyelin Hydrolysis Pathway and its Intermediates:

| Step | Enzyme | Substrate | Product(s) |

| 1 | Sphingomyelinase (aSMase or nSMase) | Sphingomyelin | Ceramide + Phosphocholine |

| 2 (Further Metabolism of Ceramide) | Ceramidase | Ceramide | Sphingosine + Fatty Acid |

| 3 (Further Metabolism of Sphingosine) | Sphingosine Kinase | Sphingosine | Sphingosine-1-phosphate |

| 3 (Further Metabolism of Sphingosine) | Ceramide Synthase | Sphingosine + Fatty Acyl-CoA | Ceramide |

These interconnections highlight how this compound, as the initial product of de novo synthesis, is metabolically linked to other major sphingolipid pathways through its downstream product, ceramide, and the subsequent recycling of sphingoid bases. mdpi.comnih.govnih.govnih.govnih.gov

Enzymology and Molecular Mechanisms of 3 Dehydrosphinganine Metabolism

Serine Palmitoyltransferase (SPT) Characterization

Serine Palmitoyltransferase (SPT) (EC 2.3.1.50) occupies a central position as the enzyme initiating the committed step in sphingolipid biosynthesis. wikipedia.orgapsnet.orgresearchgate.netuniprot.org This enzyme orchestrates a condensation reaction that is dependent on pyridoxal (B1214274) 5'-phosphate (PLP), involving L-serine and a long-chain acyl-CoA, most commonly palmitoyl-CoA (C16). The outcome of this reaction is the production of 3-ketodihydrosphingosine (3-dehydrosphinganine) and carbon dioxide. wikipedia.orgapsnet.orgresearchgate.netuniprot.orgoup.com

Catalytic Domain Analysis and Mechanism

SPT is classified within the α-oxoamine synthase subfamily of PLP-dependent enzymes. researchgate.netresearchgate.net Its catalytic mechanism unfolds through a series of distinct steps. The process commences with the formation of an external aldimine intermediate, arising from the interaction between L-serine and the PLP cofactor. The PLP is initially bound to an active-site lysine (B10760008) residue, forming an internal aldimine. wikipedia.orgresearchgate.netresearchgate.net The subsequent binding of the second substrate, acyl-CoA, triggers a conformational change within the enzyme. researchgate.net A critical event in the catalytic cycle is the abstraction of a proton from the α-carbon of the serine moiety within the external aldimine, which results in the generation of a quinonoid intermediate. researchgate.netresearchgate.net This highly reactive intermediate then participates in a Claisen-like condensation reaction with the incoming acyl-CoA substrate. wikipedia.orgresearchgate.net Following the departure of CoA, a β-keto acid intermediate is transiently formed, which subsequently undergoes decarboxylation to yield the product aldimine. researchgate.net The catalytic cycle concludes with the release of the 3-ketodihydrosphingosine product and the regeneration of the enzyme-PLP internal aldimine, ready for another round of catalysis. researchgate.net Structural investigations, particularly on bacterial SPT, have shed light on the molecular intricacies of this mechanism, demonstrating how the binding of palmitoyl-CoA can precisely orient the PLP-serine aldimine to facilitate the crucial α-proton abstraction step. oup.comnih.gov

Gene Expression and Transcriptional Regulation

In humans, the core catalytic function of SPT is attributed to a heterodimeric complex formed by subunits encoded by the SPTLC1 gene and either the SPTLC2 or SPTLC3 gene. uniprot.orguniprot.orguniprot.org The SPT complex can also associate with smaller subunits, SPTSSA and SPTSSB, which play a role in determining the enzyme's substrate preference for different acyl-CoAs. uniprot.orguniprot.orgproteinatlas.org The expression levels of SPT subunits are subject to regulatory mechanisms. For example, studies in rats have shown that palmitate can increase SPTLC1 protein levels, while certain microRNAs can lead to its downregulation. uniprot.org Furthermore, the catalytic activity of the SPT complex is negatively modulated by ORMDL proteins, notably ORMDL3, in the presence of ceramides (B1148491). uniprot.orguniprot.orguniprot.org This feedback mechanism is vital for maintaining sphingolipid homeostasis within the cell. uniprot.orguniprot.org Research in yeast has identified SPT genes through genetic screens designed to uncover suppressors of transcriptional defects, underscoring their broader involvement in normal transcriptional processes. yeastgenome.orgcshmonographs.org

This compound Reductase (KDSR) Characterization

This compound Reductase (KDSR), also recognized as 3-ketodihydrosphingosine reductase or FVT1 (follicular variant translocation protein 1), catalyzes the reduction of this compound to sphinganine (B43673), a reaction that is dependent on NADPH. wikipedia.orgontosight.aireactome.orghmdb.camaayanlab.cloudgenecards.org This enzymatic step represents the second stage in the de novo pathway of sphingolipid biosynthesis. maayanlab.cloudnih.gov KDSR is an integral membrane protein predominantly localized to the endoplasmic reticulum, with its catalytic domain oriented towards the cytosol. maayanlab.cloudfrontiersin.orgsydlabs.comreactome.org

Kinetic Studies of KDSR

While extensive detailed kinetic parameters (such as Km and Vmax values) for human KDSR acting on this compound were not prominently featured in the search results, the enzyme's fundamental function as an NADPH-dependent oxidoreductase is well-established and documented. wikipedia.orgontosight.aireactome.orggenecards.org The enzymatic reaction catalyzed by KDSR can be represented as follows:

This compound + NADPH + H sphinganine + NADP wikipedia.orgreactome.org

This reversible reaction utilizes NADPH as the necessary cofactor for the reduction of the ketone group in this compound to a hydroxyl group in sphinganine. ontosight.aireactome.orgmaayanlab.cloud

Substrate Recognition and Specificity

The primary substrate for KDSR is 3-ketodihydrosphingosine (this compound). wikipedia.orgontosight.aihmdb.camaayanlab.cloud Although the most prevalent form of this substrate in biological systems is the C18 species (3-ketodihydrosphinganine), there is some evidence suggesting that KDSR may possess catalytic activity towards 3-ketosphingoids with varying acyl chain lengths. ontosight.aireactome.org One source specifically noted activity with a C20 chain length 3-ketodihydrosphinganine in the context of reductase activity. ontosight.ai Nevertheless, the C18 this compound remains the most widely recognized and well-characterized substrate for this enzyme. wikipedia.orghmdb.camaayanlab.cloud

Gene Expression and Regulation of KDSR (e.g., KDSR gene in various organisms)

The gene encoding 3-ketodihydrosphingosine reductase, KDSR, is widely transcribed in mammals, consistent with the essential roles of sphingolipids in fundamental cellular functions, including membrane trafficking, apoptosis, differentiation, and proliferation. nih.gov The human KDSR gene encodes a protein of 332 amino acids. nih.gov Studies indicate that the enzyme is ubiquitously expressed in mammals, with particularly high expression observed in the placenta, lung, kidney, stomach, and small intestine. uniprot.org Lower expression levels are found in the heart, spleen, and skeletal muscle. uniprot.org Expression is also noted in normal hematopoietic tissues, with higher levels in some T-cell malignancies and PHA-stimulated lymphocytes. uniprot.org

The KDSR gene has been identified and studied in various organisms beyond humans, including Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fruit fly), Trypanosoma brucei, Euglena gracilis, pig (Sus scrofa), and rat (Rattus norvegicus). nih.govnih.govuniprot.orgstring-db.org In yeast, the ortholog of KDSR is Tsc10. ebi.ac.uk Genetic studies in yeast have been instrumental in understanding sphingolipid biosynthesis, with genes like lcb1 and lcb2 (encoding SPT subunits) and tsc3 (a third SPT subunit in yeast) being identified as essential for sphingolipid synthesis. rsc.org While a mammalian homologue for Tsc3 has not been identified, the core pathway involving SPT and KDSR is conserved. rsc.orgnih.gov

Regulation of KDSR gene expression is crucial for maintaining sphingolipid homeostasis. While the precise transcriptional regulation of KDSR in mammals is not fully elucidated, studies in budding yeast (Saccharomyces cerevisiae) have identified the C2H2-type zinc finger transcription factor Com2 as a master transcriptional regulator of sphingolipid metabolism. biorxiv.org Com2 regulates sphingolipid metabolism by transcriptionally controlling the expression of Ypk1, a protein kinase that regulates Orm1/2, negative regulators of SPT. biorxiv.org Inhibition of sphingolipid synthesis upregulates Com2 expression, which in turn leads to the concomitant expression of Ypk1. biorxiv.org This suggests a regulatory loop where cellular sphingolipid levels influence the expression of enzymes in the pathway. biorxiv.org

Mutations in the KDSR gene in humans have been linked to severe skin disorders such as erythrokeratodermia variabilis et progressiva (EKVP), specifically EKVP4. nih.govgenecards.orgcam.ac.ukmaayanlab.cloudresearchgate.net These mutations, including gene inversions, deletions, and substitutions, can lead to defects in KDSR function, impairing ceramide synthesis and compromising the integrity of the skin barrier. rsc.orgmaayanlab.cloudresearchgate.net In vivo and in vitro studies exploring the effect of KDSR insufficiency have indicated the activation of compensatory pathways that can lead to the normalization of downstream metabolites like ceramide. nih.gov Kdsr depletion in zebrafish has also been shown to recapitulate thrombocytopenia and exhibit similar biochemical changes observed in affected human siblings with KDSR mutations, highlighting the conserved role of KDSR across species. cam.ac.uk

Molecular Mechanisms of Enzyme Regulation

The activity of enzymes involved in this compound metabolism, particularly SPT and KDSR, is subject to various molecular regulatory mechanisms to ensure proper sphingolipid homeostasis.

Post-translational Modifications Affecting Activity and Stability

Post-translational modifications (PTMs) play a significant role in modulating protein function, stability, localization, and interactions. abcam.comgsconlinepress.comraybiotech.com While comprehensive data specifically on the PTMs of human KDSR is still emerging, studies on enzymes in the sphingolipid synthesis pathway, like SPT, provide insights into potential regulatory mechanisms.

In yeast, the activity of SPT, the enzyme producing 3-ketodihydrosphingosine, is regulated by phosphorylation of the Orm1/2 proteins, which are negative regulators of SPT. biorxiv.orgmolbiolcell.org Phosphorylation of Orm1/2 by the TORC2-activated protein kinase Ypk1 stimulates SPT activity. biorxiv.orgmolbiolcell.org This highlights phosphorylation as a mechanism regulating the initial step of the pathway leading to this compound synthesis. Although the direct PTMs affecting human KDSR activity and stability are not extensively documented in the provided search results, it is plausible that similar regulatory mechanisms, such as phosphorylation or other common PTMs like acetylation, ubiquitination, or glycosylation, could influence KDSR function. abcam.comgsconlinepress.comraybiotech.com These modifications can occur on specific amino acids and affect enzyme conformation, catalytic activity, and degradation. abcam.comgsconlinepress.comraybiotech.comnih.gov

Protein-Protein Interactions within Sphingolipid Synthesis Complexes

The enzymes involved in sphingolipid synthesis, including KDSR, are often found within cellular membranes, particularly the endoplasmic reticulum (ER), and may function as part of multi-enzyme complexes. nih.govmaayanlab.cloud In eukaryotes, SPT, KDSR, and ceramide synthases are intrinsic membrane proteins. nih.govnih.gov The catalytic site of human KDSR is located on the cytosolic side of the ER membrane, positioning it to act on 3-ketodihydrosphingosine produced by SPT, which also has its catalytic site facing the cytosol. nih.govgenecards.orgmaayanlab.cloud

In yeast, SPT is a multiprotein complex consisting of Lcb1, Lcb2, and Tsc3. molbiolcell.org Orm1 and Orm2 proteins have been shown to directly bind and inhibit SPT in the ER, demonstrating protein-protein interactions that regulate the activity of the initial enzyme in the pathway. molbiolcell.org While specific protein-protein interactions involving human KDSR within a larger sphingolipid synthesis complex are not detailed in the provided results, the localization of KDSR to the ER membrane and its sequential action after SPT suggest potential interactions or close proximity with other enzymes and regulatory proteins in the de novo synthesis pathway. nih.govmaayanlab.cloud These interactions could facilitate substrate channeling, coordinate enzymatic activities, or provide regulatory control within the membrane environment.

Further research is needed to fully elucidate the post-translational modifications that directly impact KDSR activity and stability, as well as the specific protein-protein interactions that govern its function within the sphingolipid synthesis machinery in various organisms.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 439853 |

| Sphinganine | 91486 |

| KDSR (Human protein) | Q06136 (UniProtKB) uniprot.org |

| Serine Palmitoyltransferase (SPT) | 171116419 (SPTLC1) lipidmaps.org, 5283577 (SPTLC2) metabolomicsworkbench.org |

| Palmitoyl-CoA | 644019 (PubChem) |

| L-Serine | 595 (PubChem) |

Note: PubChem CIDs for proteins like KDSR and SPT subunits refer to the compounds/genes associated with them, or in the case of UniProtKB, the protein entry identifier.

Data Table Example (Illustrative based on search findings)

While detailed quantitative data tables on KDSR expression or activity under different conditions were not directly available in the search snippets, the information on tissue expression can be summarized qualitatively:

| Organism | Gene/Protein | High Expression Tissues/Cells | Low Expression Tissues/Cells |

| Human | KDSR | Placenta, Lung, Kidney, Stomach, Small Intestine, some T-cell malignancies, PHA-stimulated lymphocytes uniprot.org | Heart, Spleen, Skeletal Muscle, normal hematopoietic tissues uniprot.org |

| Pig | KDSR | Pituitary gland and 42 other cell types or tissues uniprot.org | Not specified in detail uniprot.org |

| Rat | Kdsr | Not specified in detail string-db.org | Not specified in detail string-db.org |

| Yeast | Tsc10 | Not specified in detail | Not specified in detail |

Biological Roles and Cellular Dynamics of 3 Dehydrosphinganine

Role as a Key Metabolic Intermediate in Sphingolipid Homeostasis

3-Dehydrosphinganine stands at a critical juncture in the de novo synthesis of sphingolipids, a pathway initiated in the endoplasmic reticulum (ER). researchgate.netnih.govnih.govuu.nl The committed step involves the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT), to form 3-ketodihydrosphingosine (3-ketosphinganine). researchgate.netnih.govnih.govuu.nlheraldopenaccess.usoup.comcaymanchem.comahajournals.orgpreprints.org This reaction is considered the rate-limiting step in the de novo synthesis pathway. preprints.org

Following its synthesis, this compound is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR). nih.govnih.govuu.nlheraldopenaccess.usahajournals.orgpreprints.orghmdb.canih.govresearchgate.net This reduction step is essential for proper metabolic flux, as the accumulation of 3-ketodihydrosphingosine due to loss of KDSR can disrupt ER structure. nih.gov The subsequent steps in sphingolipid synthesis involve the N-acylation of sphinganine by ceramide synthases (CerS) to form dihydroceramide (B1258172), which is then desaturated to produce ceramide, the central hub of sphingolipid metabolism. researchgate.netnih.govnih.govuu.nlheraldopenaccess.usahajournals.orgresearchgate.net

The localization of these initial synthesis steps, including the formation of this compound, occurs on the cytosolic face of the ER membrane, allowing substrates free access to the active sites of the enzymes involved. researchgate.netnih.govuu.nlresearchgate.net

Involvement in Cellular Signaling Cascades (as a precursor or direct modulator)

While primarily known as a metabolic intermediate, this compound and its metabolic products are increasingly recognized for their roles in cellular signaling. As a precursor, its metabolism directly influences the levels of downstream bioactive sphingolipids such as sphinganine, dihydroceramide, ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P), many of which are potent signaling molecules involved in regulating cell growth, differentiation, senescence, and apoptosis. researchgate.netuu.nlheraldopenaccess.uslipidmaps.orgwikipedia.org

Dysregulation of sphingolipid metabolism, starting from the initial synthesis involving this compound, has been linked to various cellular dysfunctions and diseases. For instance, accumulation of sphinganine and other sphingolipids has been observed in drug-treated cancer cells, and sphinganine itself has been projected as a potential inhibitor of intracellular kinases like c-Src kinase. waocp.org Furthermore, altered levels of sphinganine and this compound have been positively correlated with lipid parameters and found to be decreased in patients with cognitive impairment compared to those with normal cognition, suggesting their potential as metabolic markers in certain conditions. researchgate.net

The rapid conversion of this compound to sphinganine by KDSR is crucial, and mutations in the KDSR gene can lead to the accumulation of 3-ketodihydrosphingosine, impacting ER stress proteins and increasing sensitivity to ER stress inducers. nih.govnih.gov This highlights a potential direct or indirect signaling role for 3-dehydrosphingosine in cellular stress responses.

Contribution to Membrane Lipid Composition and Organization

Sphingolipids, originating from the de novo synthesis pathway involving this compound, are essential structural components of eukaryotic cell membranes. researchgate.netuu.nlcsic.es They constitute a vital fraction of membrane lipids and are conserved from yeast to mammals. uu.nl The diversity in sphingolipid structures, arising from variations in the sphingoid base (like sphinganine, the product of this compound reduction) and the attached fatty acid chain, contributes to the complexity and specific properties of cellular membranes. nih.govuu.nlahajournals.org

The synthesis of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, from ceramide (derived from sphinganine) occurs in different cellular compartments, primarily the Golgi apparatus, requiring transport of ceramide from the ER. nih.govuu.nl This compartmentalization and the specific lipid compositions of different organelles are crucial for various cellular functions, including protein sorting and cell signaling. researchgate.netnih.govuu.nl While this compound itself is a transient intermediate, its efficient conversion to sphinganine is fundamental for the subsequent synthesis of the diverse array of sphingolipids that contribute to the structural integrity and functional organization of cellular membranes, including specialized domains like lipid rafts. preprints.orgcsic.esbiorxiv.org

Interplay with other Lipid Classes and Broader Metabolic Networks

Cross-talk with Glycerophospholipid Metabolism

There is significant cross-talk between sphingolipid and glycerophospholipid metabolism. dntb.gov.uanih.gov Both pathways utilize fatty acyl-CoAs, and some of their metabolic products can influence the enzymes and intermediates of the other pathway. For example, intermediates from sphingolipid degradation, such as 2-hydroxyhexadecanal (B1258520) derived from phytoceramide breakdown, can potentially be recycled into glycerophospholipid metabolism. mdpi.com Furthermore, studies have indicated that interventions affecting sphingolipid metabolism can influence levels of glycerophospholipids, highlighting the interconnectedness of these lipid classes. nih.gov The balance between ceramide and diacylglycerol (DAG), a key glycerophospholipid, is also important in determining cell fate decisions. researchgate.netheraldopenaccess.usnih.gov

Relationship with Fatty Acid and Amino Acid Metabolism

The de novo synthesis of sphingolipids is initiated by the condensation of the amino acid serine and the fatty acyl-CoA palmitoyl-CoA, directly linking sphingolipid synthesis to both amino acid and fatty acid metabolism. researchgate.netuu.nlheraldopenaccess.usoup.comahajournals.orgpreprints.org The availability of these precursors can influence the rate of sphingolipid synthesis. heraldopenaccess.us

Moreover, the fatty acid chain incorporated into ceramide by ceramide synthases is derived from the fatty acid pool, and the length and saturation of this fatty acid can vary, impacting the properties of the resulting sphingolipids. nih.govuu.nlahajournals.org This demonstrates a direct link between fatty acid availability and the diversity of complex sphingolipids produced.

Studies have also shown that certain fatty acids can influence sphingolipid metabolism and vice versa. The breakdown of sphingolipids also yields fatty acids, which can then enter other metabolic pathways. researchgate.net The interplay between sphingolipid synthesis, fatty acid metabolism, and amino acid availability underscores the integrated nature of cellular metabolic networks and the central position of intermediates like this compound in these interconnected pathways. researchgate.netfishersci.ca

3 Dehydrosphinganine in Disease Pathogenesis and Cellular Dysfunction

Dysregulation of 3-Dehydrosphinganine Metabolism in Pathological States

The metabolism of sphingolipids, a class of lipids integral to cellular structure and signaling, is a tightly regulated process. The de novo synthesis pathway, which begins with the formation of this compound (also known as 3-ketodihydrosphingosine), is a critical control point. frontiersin.orgoaepublish.comnih.gov Dysregulation of this pathway and the subsequent accumulation or depletion of sphingolipid intermediates are implicated in a variety of pathological states. oaepublish.comnih.govnih.gov

The synthesis of this compound is catalyzed by the enzyme serine palmitoyltransferase (SPT). oaepublish.com This intermediate is typically transient, rapidly reduced by the enzyme 3-ketodihydrosphingosine reductase (KDSR) to form sphinganine (B43673) (dihydrosphingosine). nih.govmdpi.com This step is crucial, as imbalances in the levels of sphingolipid precursors and their downstream products can disrupt cellular homeostasis. For instance, altered sphingolipid metabolism is a known factor in metabolic disorders like diabetes, cardiovascular diseases, and liver fibrosis, where bioactive sphingolipids such as ceramide and sphingosine-1-phosphate influence processes like insulin (B600854) signaling, apoptosis, and inflammation. oaepublish.comnih.gov In cancer, metabolic reprogramming often involves the upregulation of pathways like sphingolipid synthesis to support tumor growth and survival. nih.gov

Table 1: Key Enzymes in the Initial Steps of Sphingolipid De Novo Synthesis

| Enzyme | Gene | Substrate(s) | Product | Cellular Location |

| Serine Palmitoyltransferase (SPT) | SPTLC1, SPTLC2, SPTLC3 | Serine, Palmitoyl-CoA | This compound | Endoplasmic Reticulum |

| 3-Ketodihydrosphingosine Reductase (KDSR) | KDSR | This compound, NADPH | Sphinganine, NADP+ | Endoplasmic Reticulum |

This table summarizes the primary enzymes, substrates, and products involved in the synthesis and immediate conversion of this compound.

Role in Neurodegenerative Disorders

Sphingolipids are highly enriched in the central nervous system, where they are essential for the development and function of neurons and the maintenance of myelin sheaths. frontiersin.orgnih.gov Consequently, alterations in sphingolipid metabolism have been increasingly recognized as a contributing factor to the pathogenesis of several neurodegenerative diseases. nih.govencyclopedia.pubnih.gov The disruption of the delicate balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids like sphingosine-1-phosphate can lead to neuronal cell death and synaptic dysfunction. frontiersin.orgnih.gov

Abnormal sphingolipid metabolism is a well-documented feature of Alzheimer's disease (AD). nih.govfrontiersin.orgdovepress.com Studies of post-mortem brain tissue from AD patients have revealed significant alterations in the levels of various sphingolipids compared to healthy controls. nih.govfrontiersin.orgresearchgate.netnih.gov

Key findings include:

Elevated Ceramide and Sphingosine (B13886): Multiple studies have reported increased levels of ceramide and sphingosine in AD brains. nih.govfrontiersin.orgresearchgate.netnih.gov Ceramide, a central molecule in sphingolipid metabolism, is known to promote apoptosis, and its accumulation is linked to the cytotoxic effects of amyloid-β (Aβ). frontiersin.orgnih.gov

Reduced Sphingosine-1-Phosphate (S1P): In contrast to ceramide, the anti-apoptotic molecule S1P has been found at reduced levels in the AD brain. nih.govfrontiersin.org This shift in the ceramide/S1P ratio is believed to contribute to the neurodegenerative processes in AD. nih.gov

Correlation with Aβ and Tau: Significant correlations have been observed between the levels of certain sphingolipid-metabolizing enzymes and the pathological hallmarks of AD, namely Aβ peptides and hyperphosphorylated tau protein. nih.gov

While direct measurements of this compound in AD are not widely reported, its position as the initial precursor to sphinganine, sphingosine, and ceramide places its metabolism at a critical upstream point in the observed dysregulation. nih.govmdpi.com An altered flux through the de novo synthesis pathway could be a foundational element of the downstream sphingolipid imbalances that characterize AD. frontiersin.orgnih.gov

Table 2: Altered Sphingolipid Profile in Alzheimer's Disease Brains

| Sphingolipid | Observed Change in AD Brain | Potential Pathological Role |

| Ceramide (Cer) | Increased nih.govfrontiersin.orgresearchgate.netnih.gov | Pro-apoptotic, involved in Aβ cytotoxicity frontiersin.orgnih.gov |

| Sphingosine (Sph) | Increased nih.govfrontiersin.orgresearchgate.netnih.gov | Pro-apoptotic frontiersin.org |

| Sphingosine-1-Phosphate (S1P) | Decreased nih.govfrontiersin.org | Reduced neuroprotective and anti-apoptotic signaling nih.gov |

| Deoxy-ceramide | Increased frontiersin.orgresearchgate.netnih.gov | Potential contributor to AD pathology nih.gov |

This table outlines the typical changes in key sphingolipid levels observed in the brains of Alzheimer's disease patients and their potential contribution to the disease.

Krabbe disease, or globoid cell leukodystrophy, is a rare and devastating autosomal recessive neurodegenerative disorder. medscape.comnih.gov It is classified as a sphingolipidosis, a group of lysosomal storage disorders caused by defects in sphingolipid degradation. medscape.com The disease results from a deficiency of the lysosomal enzyme galactosylceramidase (GALC). medscape.comclevelandclinic.org This enzymatic defect leads to the accumulation of galactosylceramide and, more importantly, the highly cytotoxic metabolite psychosine (B1678307) (galactosylsphingosine). medscape.comhrsa.gov

Implications in Cancer Biology

Recent research has uncovered a unique dependency of cancer cells on the metabolism of this compound, revealing a potential therapeutic vulnerability. nih.govnih.gov While the de novo sphingolipid biosynthesis pathway is crucial for producing lipids for cell structure and signaling, it also generates a toxic intermediate that cancer cells must efficiently neutralize to survive. nih.govnih.gov

The product of the SPT enzyme, this compound (3-ketodihydrosphingosine or 3KDS), has been identified as a toxic metabolite. nih.govnih.gov In normal cells, it is rapidly converted to non-toxic sphinganine by the enzyme KDSR. However, many cancer types, including breast cancer, exhibit upregulation of SPT, leading to increased production of this compound. nih.govnih.gov This elevated production creates a critical dependency on the subsequent detoxification step catalyzed by KDSR. If this clearance mechanism is compromised, the accumulation of toxic this compound leads to severe endoplasmic reticulum (ER) stress, disruption of protein homeostasis (proteostasis), and ultimately, cell death. nih.govnih.gov Studies have shown that the treatment of cancer cells with this compound can induce autophagy and the accumulation of dihydrosphingolipids. rsc.orgpuce.edu.ec

The reliance of cancer cells on KDSR to detoxify this compound presents a selective therapeutic window. nih.govnih.gov While normal cells can often survive without de novo sphingolipid synthesis by salvaging sphingolipids from their environment, cancer cells with high SPT activity are uniquely vulnerable to the inhibition of KDSR. nih.govnih.gov

Disruption of KDSR function in cancer cells, but not in normal cells, leads to the toxic accumulation of this compound. nih.gov This targeted approach exploits a metabolic liability created by the cancer cells' own altered metabolism. Furthermore, research has shown that the antitumor effect of KDSR disruption can be enhanced by increasing the metabolic input into the pathway, for example, through a high-fat diet that provides more palmitate, a key substrate for SPT. nih.govnih.gov This strategy effectively poisons the cancer cells with their own metabolic intermediate, highlighting KDSR as a promising target for cancer therapy. nih.gov

Associations with Metabolic Disorders

This compound, also known as 3-ketodihydrosphingosine, is a critical intermediate in the de novo synthesis of sphingolipids. mdpi.comnih.gov This pathway begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT) to form this compound. oaepublish.comnih.gov Subsequently, the enzyme 3-ketodihydrosphingosine reductase (KDSR) reduces this compound to sphinganine (dihydrosphingosine). mdpi.comthemedicalbiochemistrypage.org This step is pivotal, as sphinganine is then acylated to form dihydroceramides, which are further converted to ceramides (B1148491), the central hub of sphingolipid metabolism. oaepublish.commdpi.com Given its position in the pathway, fluctuations in the metabolism of this compound can have significant downstream effects, influencing the levels of highly bioactive sphingolipids like ceramides and sphingosine-1-phosphate (S1P), which are implicated in various metabolic disorders. nih.govmdpi.com

Metabolic dysfunction-associated steatotic liver disease (MASLD) is characterized by the excessive accumulation of lipids in hepatocytes. nih.gov A growing body of evidence suggests that dysregulation of sphingolipid metabolism is a key factor in the pathogenesis of MASLD and its progression to the more severe inflammatory form, metabolic dysfunction-associated steatohepatitis (MASH). oaepublish.comfrontiersin.org

While this compound itself is a transient intermediate, the flux through the de novo synthesis pathway it belongs to is critical. The end-products of this pathway, particularly ceramides, have been identified as lipotoxic molecules that contribute significantly to hepatic steatosis and insulin resistance. nih.govencyclopedia.pub In MASLD, there is often an overproduction of these lipotoxic species, leading to cellular stress and liver damage. frontiersin.org Ceramides contribute to the pathophysiology of MASLD by:

Activating protein phosphatase 2A (PP2A) and protein kinase C ζ (PKCζ), which can impair insulin signaling. encyclopedia.pub

Suppressing β-oxidation, the process of breaking down fatty acids. encyclopedia.pub

Activating the NLRP3 inflammasome, a key component of the inflammatory response. frontiersin.orgencyclopedia.pub

Alterations in the balance of different sphingolipids are observed in MASLD. For instance, an increased ceramide-to-sphingomyelin ratio has been suggested to worsen the sphingolipid profile in patients with MASH and significant liver fibrosis. frontiersin.org Since all ceramides originate from the pathway involving this compound, the regulation of its formation and conversion is fundamental to maintaining hepatic lipid homeostasis.

| Sphingolipid Metabolite | Function in MASLD Pathogenesis | Mechanism of Action |

|---|---|---|

| Ceramides | Promote hepatic steatosis, insulin resistance, and inflammation. nih.govfrontiersin.orgencyclopedia.pub | Activate PKCζ and PP2A, impair AKT translocation, suppress β-oxidation, and activate the NLRP3 inflammasome. encyclopedia.pub |

| Sphingosine-1-Phosphate (S1P) | Plays a complex role; implicated in both liver injury and regeneration. mdpi.comnih.gov | Promotes activation of hepatic stellate cells, leading to fibrosis. mdpi.com Can also have proliferative and anti-apoptotic effects on hepatocytes. mdpi.com |

| Sphingomyelin (B164518) | Generally associated with cell survival; levels are often reduced in MASH with fibrosis. frontiersin.org | The balance between sphingomyelin and ceramide is considered a predictor of cell survival and proliferation. frontiersin.org |

Chronic, low-grade inflammation is a hallmark of metabolic disorders, including MASLD, obesity, and type 2 diabetes. mdpi.com Sphingolipid metabolites are well-established as crucial mediators in inflammatory signaling pathways. mdpi.commetabolon.com The metabolic cascade initiated by this compound produces several molecules that actively participate in and regulate inflammatory responses.

Ceramides, major downstream products, are known to activate pro-inflammatory signaling. metabolon.com They can trigger inflammation through the activation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway, as well as the NLRP3 inflammasome, leading to the production of inflammatory cytokines like IL-1β and IL-18. frontiersin.org Conversely, another key sphingolipid, S1P, has a dual and complex role. S1P, generated from the phosphorylation of sphingosine (which is derived from ceramide), can also promote inflammation by acting through the NF-κB pathway via its receptors (S1PR1–3). frontiersin.org The secretion of these pro-inflammatory cytokines can, in turn, stimulate key enzymes in the sphingolipid metabolic pathway, creating a feedback loop that perpetuates the inflammatory state. frontiersin.org

Therefore, the metabolic fate of this compound is a critical determinant of the balance between pro-inflammatory and anti-inflammatory sphingolipids, directly impacting the inflammatory status in metabolic diseases.

Genetic Basis of this compound Related Disorders

The central role of this compound metabolism in cellular function is highlighted by the severe consequences of genetic defects in this pathway. Mutations in the KDSR gene, which encodes the 3-ketodihydrosphingosine reductase enzyme responsible for converting this compound to sphinganine, lead to rare, autosomal recessive Mendelian disorders. nih.govfrontiersin.orgnih.gov

A deficiency in KDSR enzyme function disrupts the de novo synthesis of ceramides. nih.govfrontiersin.org This blockage is expected to cause an accumulation of the substrate, this compound (3-ketodihydrosphingosine), and a deficiency of all downstream sphingolipids, including ceramides which are vital for skin barrier function and other crucial signaling processes. nih.govfrontiersin.orgnih.gov

The primary associated disorder is a form of progressive symmetric erythrokeratoderma (PSEK). nih.gov This condition is characterized by severe skin abnormalities, including:

Thick, scaly skin lesions, particularly on the face, genitals, hands, and feet. nih.gov

Reddened skin (erythema). nih.gov

Palmoplantar keratoderma (thickening of the skin on the palms and soles). nih.gov

In addition to the severe dermatological manifestations, mutations in KDSR have also been linked to hematological and other systemic issues in some individuals, such as severe thrombocytopenia (low platelet count), anemia, and hepatic angioendothelioma. frontiersin.orgnih.gov The clinical phenotypes can vary, ranging from localized keratodermas to more diffuse hyperkeratosis. nih.gov These inherited disorders underscore the essential, non-redundant role of the KDSR enzyme and the proper processing of this compound for maintaining cellular and organismal homeostasis.

| Disorder | Gene | Enzyme Defect | Primary Clinical Phenotypes | Other Associated Phenotypes |

|---|---|---|---|---|

| Progressive Symmetric Erythrokeratoderma (PSEK) | KDSR nih.gov | 3-ketodihydrosphingosine reductase nih.gov | Severe, symmetric hyperkeratotic and erythematous plaques on the face, buttocks, groin; palmoplantar keratoderma. nih.gov | Thrombocytopenia, anemia, hepatic angioendothelioma. frontiersin.orgnih.gov |

Research Methodologies and Advanced Analytical Approaches for 3 Dehydrosphinganine Studies

Methods for Detection and Quantification of 3-Dehydrosphinganine

Accurate detection and quantification of this compound are fundamental to studying its role in cellular processes. Given its nature as a metabolic intermediate, its concentrations can be low and its turnover rapid, necessitating highly sensitive and specific analytical methods.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for sphingolipid analysis due to its high sensitivity and specificity. LC-MS/MS (tandem mass spectrometry) is extensively used for the quantitative analysis of sphingolipids from biological extracts.

The process typically involves extraction of lipids from a sample, followed by chromatographic separation and MS detection. For this compound, LC is preferred over Gas Chromatography (GC) as it is better suited for analyzing less volatile and thermally labile molecules like sphingolipids. High-resolution mass spectrometry can confirm the production of this compound by identifying its specific mass-to-charge ratio (m/z). For instance, studies have identified this compound (also known as 3-ketodihydrosphingosine or 3-KDS) by the presence of m/z 300.28971 in positive ion mode.

Tandem mass spectrometry, using instruments like triple quadrupole (QQQ) or quadrupole linear ion trap mass spectrometers, allows for highly specific quantification through methods like Multiple Reaction Monitoring (MRM). In this approach, a specific precursor ion for the target molecule is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing interference from other molecules in the sample. For related sphingoid bases like sphinganine (B43673), characteristic product ions resulting from the loss of water and cleavage of the C2-C3 bond are used for identification and quantification.

| Parameter | Description/Example | Reference |

|---|---|---|

| Chromatography | Reverse-phase UHPLC with a C18 column | |

| Mobile Phase | Water/acetonitrile (B52724) gradient with 0.1% formic acid | |

| Ionization Source | Heated Electrospray Ionization (HESI) | |

| MS Analyzer | High-resolution mass spectrometer (e.g., Q Exactive) or Triple Quadrupole (e.g., ABI Sciex 5500) | |

| Detection Mode | Full scan positive mode (for identification); Multiple Reaction Monitoring (MRM) (for quantification) | |

| This compound (3-KDS) [M+H]+ | m/z 300.28971 |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, primarily serving as the separation front-end for mass spectrometry. The complexity of the lipidome requires a robust separation technique to resolve isomers and isobars, which have the same mass but different structures or compositions, and would otherwise be indistinguishable by MS alone.

In a typical HPLC setup for sphingolipid analysis, a reverse-phase column (such as a C18 column) is used. The separation is based on the differential partitioning of analytes between the nonpolar stationary phase of the column and a polar mobile phase. A solvent gradient, commonly a mixture of water and an organic solvent like acetonitrile or methanol, is employed to elute lipids with varying polarities over the course of the analysis. The retention time, which is the time it takes for a specific analyte to pass through the column, is a characteristic feature used for its identification when compared against a known standard. Proper chromatographic separation is crucial for accurate quantification, as it prevents ion suppression, a phenomenon where the presence of co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's source.

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique widely used for the separation of lipid mixtures. While it generally offers lower resolution than HPLC, it is highly valuable for qualitative analysis, sample cleanup, and preparative separation of sphingolipids.

In TLC, a stationary phase, most commonly silica (B1680970) gel, is coated onto a plate of glass or aluminum. The lipid extract is spotted near the bottom of the plate, which is then placed in a developing chamber containing a shallow pool of a mobile phase (a mixture of organic solvents). The solvent moves up the plate by capillary action, and the lipids separate based on their polarity; less polar lipids travel further up the plate, while more polar lipids have stronger interactions with the silica gel and move shorter distances.

After separation, the lipids can be visualized using various staining reagents (e.g., primuline (B81338) spray viewed under UV light) or by autoradiography if radiolabeled precursors were used. TLC is particularly useful for separating broad classes of lipids, such as neutral lipids from polar lipids, and can be used to isolate fractions for subsequent analysis by more sensitive techniques like mass spectrometry.

Radiometric assays are a classic and powerful method for studying metabolic pathways and measuring the activity of specific enzymes. The fundamental principle involves incubating cells or tissue preparations with a radioactively labeled substrate and then measuring the incorporation of the radiolabel into the product over time.

To study the metabolic flux through the de novo sphingolipid pathway, a radiolabeled precursor such as [1-³H]-sphingosine or [U-¹³C]palmitate can be introduced into a cell culture system. The lipids are then extracted at various time points, separated using techniques like TLC or HPLC, and the radioactivity in the fraction corresponding to this compound and its downstream metabolites is quantified using liquid scintillation counting or autoradiography. This approach provides dynamic information about the rate of synthesis and turnover of this compound, offering insights into the regulation of the pathway and the activity of enzymes like serine palmitoyltransferase and 3-ketosphinganine reductase.

In Vitro and In Vivo Model Systems for Studying this compound Metabolism

The study of this compound metabolism often utilizes simplified, controlled biological systems that allow for detailed molecular investigation. Cell culture models are particularly prominent in this field.

HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are a widely used model in cell biology and are particularly valuable for studying sphingolipid metabolism. Their high transfection efficiency makes them an excellent system for overexpressing or knocking down genes encoding enzymes involved in the sphingolipid pathway. For example, researchers can transfect HEK-293 cells to increase the expression of serine palmitoyltransferase to study the accumulation of its product, this compound. Stable-isotope labeled precursors like [U-¹³C]palmitate have been used in HEK-293 cells to trace the de novo synthesis of sphingolipids, allowing for detailed flux analysis through intermediates including this compound. These cells have been instrumental in elucidating how key enzymes maintain sphingolipid homeostasis.

3T3-L1 Cells: The 3T3-L1 cell line, derived from mouse embryos, is a robust and widely accepted model for studying adipocyte differentiation (adipogenesis). During their differentiation from fibroblast-like preadipocytes into mature, lipid-storing adipocytes, 3T3-L1 cells undergo significant metabolic reprogramming, including alterations in sphingolipid metabolism. Studies have shown that the expression of genes involved in sphingolipid biosynthesis is regulated during 3T3-L1 differentiation. This model allows researchers to investigate how intermediates like this compound contribute to processes like lipid droplet accumulation and the development of insulin (B600854) resistance. For instance, suppressing the expression of key biosynthetic enzymes in 3T3-L1 cells has been shown to impair lipid accumulation, highlighting the importance of the de novo pathway in adipogenesis.

| Feature | HEK-293 Cells | 3T3-L1 Cells |

|---|---|---|

| Origin | Human Embryonic Kidney | Mouse Embryo Fibroblast |

| Primary Use in Sphingolipid Research | Gene function analysis (overexpression/knockdown), protein expression, basic biosynthesis pathway studies. | Studying metabolism in the context of adipocyte differentiation, insulin resistance, and lipid storage. |

| Key Advantage | High transfection efficiency allows for easy genetic manipulation. | Differentiates into a metabolically relevant cell type (adipocyte) that mimics physiological processes. |

| Example Application | Using [U-¹³C]palmitate to trace de novo sphingolipid synthesis and analyze metabolic flux. | Measuring changes in sphingolipid biosynthetic gene expression during differentiation into mature adipocytes. |

Mammalian Models (e.g., Mouse Liver, 5xFAD mice)

Mammalian models are indispensable for studying the in vivo roles of this compound and its metabolic pathways in a complex physiological system that closely mirrors human biology. mdpi.com Rodent models, particularly mice, are frequently used due to their genetic and physiological similarities to humans, allowing for the investigation of metabolic processes in tissues like the liver, a central hub for lipid metabolism. mdpi.com

One area where these models are critical is in understanding the links between sphingolipid metabolism and neurodegenerative diseases. The 5xFAD mouse model , for instance, is an aggressive model of Alzheimer's disease that recapitulates many features of the human condition, including amyloid plaque deposition, gliosis, and neuronal loss. nih.govnih.govmdpi.com This model overexpresses human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with five familial Alzheimer's disease mutations. nih.govresearchgate.net While direct studies on this compound in this specific model are not extensively detailed in the provided results, the model is widely used to investigate broader changes in lipid metabolism, including sphingolipids, that are associated with the disease's progression. mdpi.commdpi.com Research on 5xFAD mice has revealed age-dependent accumulation of Aβ42, memory deficits, and neuronal loss, making it a robust platform to investigate how alterations in sphingolipid precursors like this compound might contribute to the pathophysiology of Alzheimer's disease. nih.govmdpi.com

Another sophisticated mammalian model is the chimeric mouse with a humanized liver (e.g., PXB-mouse®) . mdpi.cominsights.bio In this model, the mouse liver is engrafted with up to 95% human hepatocytes. mdpi.cominsights.bio This allows for the study of human-specific metabolic pathways in an in vivo context. mdpi.com Such models are particularly valuable for investigating the metabolism of compounds and the function of human enzymes involved in pathways like sphingolipid synthesis. insights.bio They provide a bridge between traditional animal models and human clinical trials by offering more predictive data on human metabolic responses. mdpi.cominsights.bio For instance, these models can be used to study the human-specific metabolism of drugs that may interact with the sphingolipid pathway or to investigate the efficacy of therapies targeting enzymes involved in this pathway. insights.bio

The following table summarizes key mammalian models used in research relevant to lipid metabolism.

| Model | Key Features | Relevant Research Applications |

| Standard Mouse Models (e.g., C57BL/6) | Well-characterized genetic background, physiological similarity to humans. mdpi.com | Foundational studies of liver metabolism, including sphingolipid synthesis and degradation pathways. |

| 5xFAD Mouse | Expresses five human familial Alzheimer’s disease mutations, leading to aggressive amyloid pathology and neuronal loss. nih.govnih.govmdpi.com | Investigating the role of altered sphingolipid metabolism in the pathogenesis of Alzheimer's disease. mdpi.commdpi.com |

| Chimeric Mouse with Humanized Liver (PXB-mouse®) | Mouse liver is repopulated with functional human hepatocytes (up to 95%). mdpi.cominsights.bio | Studying human-specific drug metabolism, toxicology, and the function of human metabolic enzymes in an in vivo setting. mdpi.cominsights.bio |

Genetically Modified Organisms (e.g., Yeast, Arabidopsis thaliana)

Genetically modified organisms (GMOs) are powerful tools for dissecting the function of specific genes and enzymes in the this compound pathway. These model systems allow for precise genetic manipulation that is often more rapid and less complex than in mammalian systems.

Yeast (Saccharomyces cerevisiae) is a premier eukaryotic model for studying fundamental cellular processes, including sphingolipid metabolism. Its genetic tractability allows for the creation of strains with specific gene deletions, mutations, or overexpression to study the function of enzymes like this compound reductase. google.com Yeast can be engineered to enhance the production of specific sphingoid bases by modifying the expression of key enzymes in the pathway. google.com For example, increasing the activity of this compound reductase can be a strategy to boost the production of downstream sphingolipids. google.com Furthermore, yeast systems can be humanized by expressing human genes, allowing for the study of human enzyme function in a simplified eukaryotic context. The ability to reprogram yeast's metabolic pathways has turned these microorganisms into cellular factories for producing a variety of valuable compounds. stanford.edunews-medical.net

Arabidopsis thaliana , a small flowering plant, serves as a model organism for plant biology. It is used to study a wide range of biological processes, including lipid metabolism. Transgenic Arabidopsis lines can be created to overexpress or knockout genes encoding enzymes involved in sphingolipid synthesis. mdpi.com For example, studies in Arabidopsis have involved the expression of fungal enzymes to detoxify mycotoxins, demonstrating the plant's capacity to be genetically engineered to introduce novel metabolic functions. mdpi.com This platform can be used to explore the role of this compound and related sphingolipids in plant growth, development, and stress responses. Overexpression studies of various enzymes in Arabidopsis have been crucial in understanding metabolic pathways and enhancing tolerance to environmental stressors. frontiersin.orgresearchgate.netresearchgate.net

The table below provides examples of how these genetically modified organisms are utilized in relevant research.

| Organism | Type of Modification | Research Application |

| Yeast (Saccharomyces cerevisiae) | Gene overexpression or deletion. google.com | Elucidating the function of enzymes in the sphingolipid pathway; enhancing the production of specific sphingoid bases. google.comstanford.edu |

| Arabidopsis thaliana | Transgenesis (insertion of foreign genes). mdpi.com | Studying the function of enzymes in plant sphingolipid metabolism; investigating the role of sphingolipids in plant stress responses. mdpi.comfrontiersin.org |

Bacterial Systems for Recombinant Enzyme Production and Characterization

Bacterial expression systems, most notably Escherichia coli, are fundamental tools for producing large quantities of specific proteins for biochemical characterization. nih.govnih.govresearchgate.netrekombiotech.com This approach is crucial for studying the enzymes involved in the this compound metabolic pathway, such as this compound reductase. By cloning the gene encoding a specific enzyme into an expression vector and introducing it into bacteria, researchers can generate substantial amounts of the purified enzyme for in vitro assays. nih.govnih.gov

These systems are advantageous due to their low cost, rapid growth, and the availability of a vast array of molecular tools for genetic manipulation. researchgate.net The produced recombinant proteins are essential for:

Enzymatic Assays: Determining the kinetic parameters (e.g., KM, kcat) of an enzyme with its substrates, such as the conversion of this compound to sphinganine. nih.gov

Structural Biology: Producing enough protein for crystallization and subsequent X-ray crystallography to determine the enzyme's three-dimensional structure.

Inhibitor Screening: Testing the efficacy of potential inhibitors that could modulate the sphingolipid pathway.

A specific example is the identification and characterization of 3-ketosphinganine reductase (3-KDSR) activity in the bacterium Bacteroides thetaiotaomicron. nih.gov Researchers expressed candidate proteins in E. coli and used the purified proteins in biochemical assays with this compound (referred to as 3-ketosphinganine) to confirm enzymatic activity. nih.gov This work definitively characterized the first 3-KDSR in a bacterial sphingolipid synthesis pathway, highlighting the power of bacterial systems in elucidating novel enzyme functions. nih.gov

| Bacterial System | Common Host | Key Advantages | Application in this compound Research |

| Bacterial Expression System | Escherichia coli (e.g., BL21, K12 strains) researchgate.net | Low cost, high productivity, rapid use, well-established protocols. nih.govresearchgate.net | Production and purification of recombinant enzymes (e.g., this compound reductase) for biochemical and structural characterization. nih.govnih.gov |

Genetic Manipulation Techniques for Studying Enzyme Function

Gene Silencing (e.g., siRNA) and Overexpression Studies

Genetic manipulation techniques that modulate the expression levels of target genes are central to understanding the function of enzymes in the this compound pathway.

Gene silencing , particularly through RNA interference (RNAi), uses small interfering RNAs (siRNAs) to achieve sequence-specific degradation of a target messenger RNA (mRNA). researchgate.netrsc.orgnih.gov This leads to a temporary reduction in the synthesis of the corresponding protein, effectively "knocking down" its function. nih.gov This technique can be applied in cell culture models to investigate the consequences of depleting a specific enzyme, such as this compound reductase. For example, by silencing the gene encoding this enzyme, researchers could study the accumulation of this compound and its effects on cellular processes. The effectiveness of gene silencing can be influenced by factors such as the hydrolysis rate of the siRNA by cellular complexes. nih.gov

| Technique | Mechanism | Application to Enzyme Function |

| Gene Silencing (siRNA) | Sequence-specific degradation of target mRNA, leading to reduced protein synthesis. researchgate.netnih.gov | Investigating the cellular impact of reducing the levels of a specific enzyme in the this compound pathway. |

| Overexpression | Introduction of a gene construct to produce high levels of a specific protein. | Studying the effects of increased enzymatic activity and its influence on metabolic flux and cellular phenotypes. researchgate.net |

Gene Knockout/Knock-in Models in Eukaryotic Systems

For a more permanent and often systemic analysis of gene function, researchers utilize gene knockout and knock-in technologies, primarily in model organisms like mice. azolifesciences.comubc.canih.gov

Gene knockout models involve the complete and permanent inactivation of a specific gene in the genome. azolifesciences.comtaylorandfrancis.com This is a powerful tool to determine the essentiality and function of a gene. nih.govnih.gov Creating a knockout mouse for the gene encoding this compound reductase, for example, would allow for a comprehensive study of the physiological consequences of a complete lack of this enzyme's activity throughout development and in various tissues. However, a significant limitation is that the absence of a crucial gene can be lethal during embryonic development, preventing the study of its function in adult animals. ubc.ca To overcome this, conditional knockout models, such as the Cre-loxP system, can be used to delete a gene in a specific tissue or at a particular time. ubc.ca

Gene knock-in models involve inserting a specific gene or a modified version of a gene into a particular locus in the genome. azolifesciences.comresearchgate.net This technique can be used to introduce a mutation to study its effect on protein function, or to replace a mouse gene with its human counterpart, creating a "humanized" model. nih.govbiorxiv.org For instance, a knock-in model could be created to express a version of this compound reductase with a suspected functional mutation to study its impact on sphingolipid metabolism in vivo. The CRISPR/Cas9 system has significantly advanced the ease and precision of creating both knockout and knock-in models in a wide range of organisms. researchgate.net

| Model Type | Description | Purpose in Studying Enzyme Function |

| Gene Knockout | Permanent inactivation of a specific gene. azolifesciences.comtaylorandfrancis.com | To determine the essential physiological role of an enzyme by observing the phenotype resulting from its complete absence. nih.govnih.gov |

| Gene Knock-in | Insertion of a gene or mutation at a specific genomic locus. azolifesciences.com | To study the effects of specific mutations on enzyme function or to create humanized models by replacing an endogenous gene with its human ortholog. nih.govbiorxiv.org |

Future Directions and Emerging Research Avenues

Unraveling Complex Regulatory Networks of 3-Dehydrosphinganine Metabolism

The synthesis of this compound is the initial, rate-limiting step in the de novo sphingolipid biosynthesis pathway, catalyzed by the enzyme serine palmitoyltransferase (SPT). hmdb.caheraldopenaccess.usnih.govnih.gov This reaction involves the condensation of L-serine and palmitoyl-CoA. hmdb.caheraldopenaccess.usnih.govnih.gov Subsequently, this compound is rapidly reduced to sphinganine (B43673) by 3-ketodihydrosphingosine reductase (KDSR), also known as this compound reductase or FVT-1. hmdb.cahmdb.cawikipedia.orgmdpi.commdpi.com

Future research aims to fully unravel the intricate regulatory networks that control the activity of SPT and KDSR, and consequently, the levels of this compound. This includes investigating transcriptional, translational, and post-translational modifications of these enzymes. The subcellular localization and membrane topology of SPT and KDSR in the endoplasmic reticulum (ER) are known, but the dynamic regulation of their localization and interaction with other proteins within the ER membrane and beyond requires further exploration. nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com

Emerging evidence suggests crosstalk between sphingolipid metabolism and other cellular pathways. For instance, studies have indicated a correlation between Prevotella genus in gut microbiota and sphingolipid metabolism, including this compound levels, in the context of non-alcoholic fatty liver disease (NAFLD). frontiersin.orgnih.govfrontiersin.org This highlights the need to investigate how gut microbiota and dietary factors can influence the regulatory networks of this compound metabolism in the host. frontiersin.orgnih.govfrontiersin.org

Further research is needed to understand the feedback mechanisms and signaling cascades that respond to changes in this compound levels. Identifying the specific transcription factors, kinases, and other signaling molecules involved in sensing and responding to altered this compound concentrations will provide a more complete picture of its metabolic regulation. Studies utilizing techniques like network pharmacology and integrated omics approaches are crucial for mapping these complex interactions. preprints.orgnccs.res.innih.gov

Identifying Novel Biological Functions Beyond Known Metabolic Roles

While primarily recognized as a metabolic intermediate, the possibility of this compound having direct signaling or other biological functions beyond its conversion to sphinganine warrants further investigation. Although it is rapidly reduced to sphinganine under normal conditions, factors that perturb KDSR activity or significantly increase SPT activity could lead to transient accumulation of this compound. nih.gov